molecular formula C18H13F3O3 B5643460 7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B5643460
M. Wt: 334.3 g/mol
InChI Key: BKZCTYKIGSVIDR-UHFFFAOYSA-N
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Description

7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by its trifluoromethyl group, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-8-methylchromen-4-one and a trifluoromethylating agent.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product is obtained with high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology

The compound’s biological activity is of interest in various research areas, including enzyme inhibition, antimicrobial properties, and anti-inflammatory effects. Studies have shown that chromenone derivatives can interact with biological targets, making them potential candidates for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways and targets makes it a promising candidate for treating diseases such as cancer, cardiovascular disorders, and neurological conditions.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its unique properties can enhance the performance and stability of these products.

Mechanism of Action

The mechanism of action of 7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-8-methylchromen-4-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but without the methoxy and methyl groups, leading to variations in reactivity and activity.

    7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: Similar but lacks the methyl group, affecting its overall properties.

Uniqueness

The presence of the trifluoromethyl group in 7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O3/c1-10-13(23-2)9-8-12-15(22)14(11-6-4-3-5-7-11)17(18(19,20)21)24-16(10)12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZCTYKIGSVIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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